5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole
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Overview
Description
5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple chlorinated phenyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the chlorinated phenyl groups: This step involves the use of chlorinated benzene derivatives, which are reacted with the pyrazole intermediate in the presence of a suitable base and a catalyst.
Sulfur linkage formation: The final step involves the formation of the sulfanyl linkages by reacting the chlorinated phenyl intermediates with thiols under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur compounds.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Aminated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-5-[(phenylsulfanyl)methyl]-1H-pyrazole
- 5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole
- 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(methylsulfanyl)methyl]-1H-pyrazole
Uniqueness
The uniqueness of 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole lies in its specific arrangement of chlorinated phenyl groups and sulfanyl linkages. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-(phenylsulfanylmethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S2/c1-23-18(21)13(10-25-17-14(19)8-5-9-15(17)20)16(22-23)11-24-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCLVFLYUUJELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=CC=C2)CSC3=C(C=CC=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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